CTB

Descripción general

Descripción

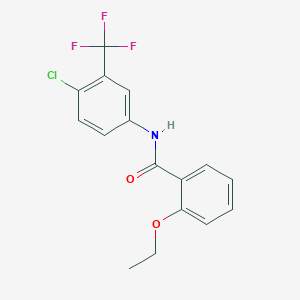

El compuesto conocido como N-(4-Cloro-3-trifluorometil-fenil)-2-etoxi-benzamida, comúnmente llamado CTB, es un activador de molécula pequeña de la enzima histona acetiltransferasa p300. Este compuesto ha generado un interés significativo debido a su capacidad para modular la acetilación de la cromatina, que juega un papel crucial en la regulación de la expresión génica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-(4-Cloro-3-trifluorometil-fenil)-2-etoxi-benzamida generalmente involucra la reacción de 4-cloro-3-trifluorometilanilina con cloruro de 2-etoxi-benzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego usando cromatografía en columna para obtener el compuesto deseado con alta pureza .

Métodos de Producción Industrial

A escala industrial, la producción de N-(4-Cloro-3-trifluorometil-fenil)-2-etoxi-benzamida sigue rutas sintéticas similares pero con condiciones de reacción optimizadas para mejorar el rendimiento y reducir los costos de producción. El uso de reactores de flujo continuo y sistemas de purificación automatizados son prácticas comunes para lograr una producción a gran escala de manera eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-(4-Cloro-3-trifluorometil-fenil)-2-etoxi-benzamida experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en las posiciones cloro y etoxi.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidruro de sodio en dimetilformamida (DMF) para la sustitución nucleófila.

Principales Productos Formados

Oxidación: Formación de los ácidos carboxílicos correspondientes.

Reducción: Formación de aminas y alcoholes.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

N-(4-Cloro-3-trifluorometil-fenil)-2-etoxi-benzamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la acetilación de la cromatina y la expresión génica.

Biología: Se emplea en biología celular para investigar el papel de la acetilación de histonas en los procesos celulares.

Medicina: Potencial agente terapéutico para el tratamiento de enfermedades relacionadas con la desregulación epigenética, como el cáncer y los trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos.

Mecanismo De Acción

El compuesto ejerce sus efectos activando la enzima histona acetiltransferasa p300. Esta activación conduce a la acetilación de proteínas histonas, lo que resulta en la relajación de la estructura de la cromatina y la subsiguiente activación de la transcripción génica. Los objetivos moleculares incluyen proteínas histonas y otros factores de transcripción involucrados en la regulación génica .

Comparación Con Compuestos Similares

N-(4-Cloro-3-trifluorometil-fenil)-2-etoxi-benzamida es único debido a su alta especificidad y potencia como activador de p300. Los compuestos similares incluyen:

Análogos de N-(4-Cloro-3-trifluorometil-fenil)-2-etoxi-benzamida: Estos compuestos tienen estructuras similares pero varían en sus sustituyentes, lo que afecta su actividad y especificidad.

Inhibidores de la histona desacetilasa: Compuestos como la trichostatina A y la vorinostat, que inhiben la eliminación de los grupos acetilo de las histonas, aumentando así los niveles de acetilación.

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZSNHARVUYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016272 | |

| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451491-47-7 | |

| Record name | N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

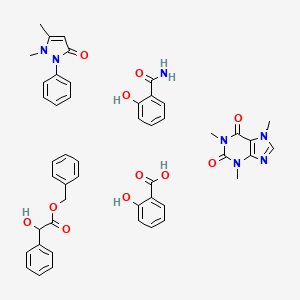

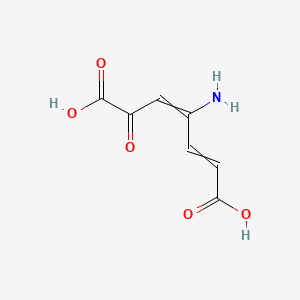

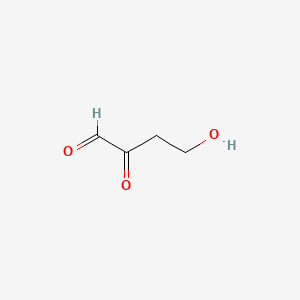

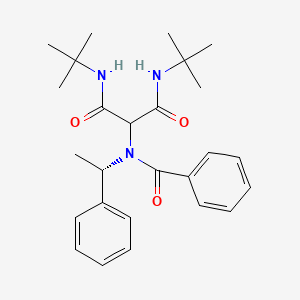

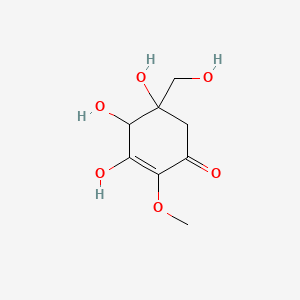

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)

![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)